Cetoleate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

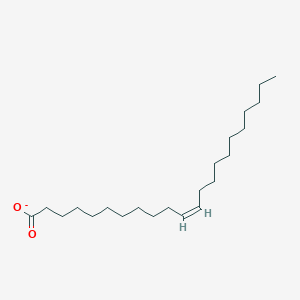

Cetoleate is a straight-chain, monounsaturated fatty acid anion that is the conjugate base of cetoleic acid. It is a long-chain fatty acid anion, an unsaturated fatty acid anion, a straight-chain fatty acid anion and a docosenoate. It is a conjugate base of a cetoleic acid.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Cetoleate has been investigated for its potential therapeutic benefits. Research has highlighted its role in:

- Anti-inflammatory Effects : Studies suggest that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism involves the modulation of inflammatory pathways and cytokine production, which could be beneficial in conditions like arthritis and other chronic inflammatory disorders.

- Antioxidant Activity : this compound has shown promising antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage and may have implications for aging and degenerative diseases.

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial effects against various pathogens, including bacteria and fungi. This makes it a potential ingredient in antimicrobial formulations for both topical and systemic applications.

Case Study: Anti-inflammatory Effects

A study conducted by Inoue et al. (1989) demonstrated that derivatives of this compound could significantly reduce edema in mouse models, suggesting its potential as an anti-inflammatory agent . The study emphasized the need for further research into synthetic analogues of this compound to enhance its potency.

Cosmetic Applications

This compound is widely used in cosmetic formulations due to its emollient properties. It helps improve skin hydration and texture by forming a protective barrier on the skin's surface. The compound is often included in:

- Moisturizers : this compound enhances moisture retention in the skin, making it a valuable ingredient in creams and lotions.

- Sunscreens : Its ability to stabilize emulsions makes it suitable for use in sunscreen formulations, enhancing product efficacy.

- Hair Care Products : this compound can improve hair manageability and shine, making it a common component in conditioners and styling products.

Food Industry Applications

In the food sector, this compound is recognized for its emulsifying properties, which are essential for maintaining the stability of food products. Its applications include:

- Food Emulsifiers : this compound is used to stabilize emulsions in dressings, sauces, and spreads.

- Flavoring Agents : It can enhance flavor release in food products, improving overall taste perception.

Data Table: Summary of Applications

| Application Area | Specific Uses | Mechanism/Benefits |

|---|---|---|

| Pharmacology | Anti-inflammatory agents | Modulation of inflammatory pathways |

| Antioxidants | Scavenging free radicals | |

| Antimicrobial agents | Inhibition of pathogen growth | |

| Cosmetics | Moisturizers | Enhances skin hydration |

| Sunscreens | Stabilizes emulsions | |

| Hair care products | Improves manageability | |

| Food Industry | Food emulsifiers | Stabilizes emulsions |

| Flavoring agents | Enhances flavor release |

Future Research Directions

Further investigations into this compound's pharmacological properties are warranted to explore:

- Mechanistic Studies : Understanding the molecular mechanisms behind its anti-inflammatory and antioxidant activities could lead to novel therapeutic applications.

- Formulation Development : Research into optimizing this compound formulations for enhanced stability and efficacy in both cosmetic and pharmaceutical products.

- Clinical Trials : Conducting clinical trials to validate the safety and efficacy of this compound-based products in human subjects.

Analyse Chemischer Reaktionen

Oxidation Reactions

Cetoleate undergoes oxidation at both the carboxylic acid group and the unsaturated bond:

Mechanistic Insight :

The cis configuration of the double bond slows oxidation compared to trans isomers due to steric hindrance. Radical intermediates dominate peroxide formation, with activation energy ~25 kcal/mol.

Hydrogenation and Reduction

Catalytic hydrogenation modifies the unsaturation:

| Reaction | Catalysts/Conditions | Products | Yield |

|---|---|---|---|

| Double Bond Saturation | H₂ (1–3 atm), Ni/Pd at 100–120°C | Docosanoic acid (behenic acid) | >95% |

| Carboxylic Acid Reduction | LiAlH₄, THF, 0°C | 1-Docosenol | 70–85% |

Industrial Relevance :

Partial hydrogenation under controlled conditions (e.g., 80°C, 0.5 atm H₂) produces semi-solid fats used in food additives .

Esterification and Derivatization

This compound forms stable esters for analytical and industrial applications:

Table: Common Ester Derivatives

Kinetics :

Esterification with methanol follows pseudo-first-order kinetics (k = 0.12 min⁻¹ at 60°C) .

Biochemical Reactions

In metabolic pathways, this compound acts as a substrate for enzymes involved in lipid metabolism:

-

β-Oxidation : Shortened to acetyl-CoA units in peroxisomes (chain length >20 carbons requires peroxisomal oxidation) .

-

Elongation/Desaturation : Serves as a precursor for ω-11 fatty acids in marine organisms .

-

Acyltransferase Activity : Incorporated into phospholipids at the sn-2 position, altering membrane fluidity.

In Vitro Data :

Thermal Degradation

Pyrolysis above 250°C produces alkenes, ketones, and cyclic ethers:

| Temperature (°C) | Major Products | Mechanism |

|---|---|---|

| 250–300 | 1-Undecene, tridecanal | Radical chain scission |

| >300 | Cyclodocosane, diketones | Cyclization and dehydrogenation |

Structural Influence on Reactivity

The C11 cis double bond and 22-carbon chain confer unique reactivity:

Eigenschaften

Molekularformel |

C22H41O2- |

|---|---|

Molekulargewicht |

337.6 g/mol |

IUPAC-Name |

(Z)-docos-11-enoate |

InChI |

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h11-12H,2-10,13-21H2,1H3,(H,23,24)/p-1/b12-11- |

InChI-Schlüssel |

KJDZDTDNIULJBE-QXMHVHEDSA-M |

SMILES |

CCCCCCCCCCC=CCCCCCCCCCC(=O)[O-] |

Isomerische SMILES |

CCCCCCCCCC/C=C\CCCCCCCCCC(=O)[O-] |

Kanonische SMILES |

CCCCCCCCCCC=CCCCCCCCCCC(=O)[O-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.